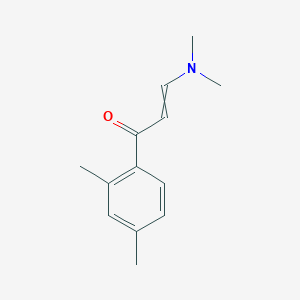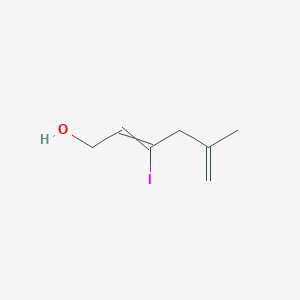
3-Iodo-5-methylhexa-2,5-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-methylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C7H11IO It is characterized by the presence of an iodine atom, a methyl group, and a hydroxyl group attached to a hexadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylhexa-2,5-dien-1-ol typically involves the iodination of 5-methylhexa-2,5-dien-1-ol. One common method is the reaction of 5-methylhexa-2,5-dien-1-ol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5-methylhexa-2,5-dien-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The double bonds in the hexadiene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include 3-azido-5-methylhexa-2,5-dien-1-ol or 3-thio-5-methylhexa-2,5-dien-1-ol.
Oxidation Reactions: Products include 3-iodo-5-methylhexa-2,5-dienal or 3-iodo-5-methylhexa-2,5-dienone.
Reduction Reactions: Products include 3-iodo-5-methylhexane-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-methylhexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-methylhexa-2,5-dien-1-ol depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would require further experimental investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylhexa-2,5-dien-1-ol: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Methylhexa-3,5-diyn-2-ol: Contains a triple bond, leading to different reactivity and applications.
4-Methylhexa-3,5-dien-1-ol: Positional isomer with different chemical properties and reactivity.
Uniqueness
3-Iodo-5-methylhexa-2,5-dien-1-ol is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .
Eigenschaften
CAS-Nummer |
130496-90-1 |
|---|---|
Molekularformel |
C7H11IO |
Molekulargewicht |
238.07 g/mol |
IUPAC-Name |
3-iodo-5-methylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C7H11IO/c1-6(2)5-7(8)3-4-9/h3,9H,1,4-5H2,2H3 |
InChI-Schlüssel |
NXHDQOBUIDQQHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(=CCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



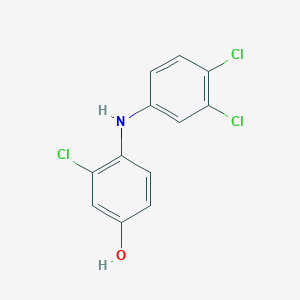
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
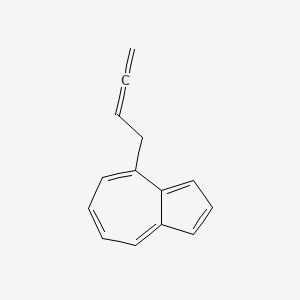
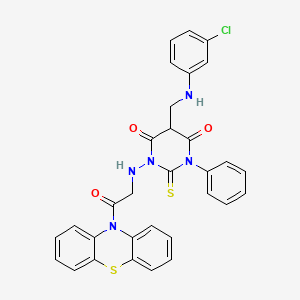
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)
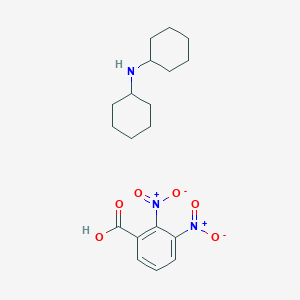

![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
